![molecular formula C21H25N3O5S B2356393 N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922008-01-3](/img/structure/B2356393.png)
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide
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Description
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to targetPARP1 , a key protein involved in DNA repair and programmed cell death.
Mode of Action
This interaction could potentially inhibit the protein’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
If the compound does indeed target parp1, it could potentially affect pathways related to dna repair and programmed cell death .
Pharmacokinetics
Similar compounds have been noted to have good secondary pharmacology and physicochemical properties, as well as excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to have reduced effects on human bone marrow progenitor cells in vitro , suggesting potential cytotoxic effects.
Biological Activity
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with a complex structure that incorporates a tetrahydrobenzo-fused oxazepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and effects on immune modulation.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O5S with a molecular weight of 404.5 g/mol. Its structure features several functional groups that enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C20H24N2O5S |
Molecular Weight | 404.5 g/mol |
CAS Number | 922553-64-8 |
Anticancer Properties
Research indicates that compounds with similar oxazepine structures can exhibit significant anticancer activity. For instance, derivatives of the oxazepine core have shown the ability to induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is often associated with upregulation of CD11b expression, which plays a crucial role in the immune response and may enhance the efficacy of cancer therapies .
Case Study: AML Cell Differentiation
In a study focusing on this compound, researchers observed that treatment led to significant differentiation of AML cells. The mechanism was linked to the modulation of signaling pathways involved in cell growth and apoptosis.
Immune Modulation
The compound has also been studied for its immunomodulatory effects. It has been reported that certain derivatives can enhance immune responses by modulating the expression of surface markers on immune cells. This property suggests potential applications in therapies aimed at enhancing immune function in various diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The oxazepine core may interact with specific kinases involved in cell signaling pathways.
- Receptor Modulation : The sulfonamide group may influence receptor interactions that are critical for cell survival and proliferation.
- Gene Expression Regulation : The compound may alter gene expression profiles related to cell differentiation and apoptosis.
Properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-24-11-12-29-19-10-7-16(13-18(19)21(24)26)23-30(27,28)17-8-5-15(6-9-17)22-20(25)14(2)3/h5-10,13-14,23H,4,11-12H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFGUMLDRENPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.